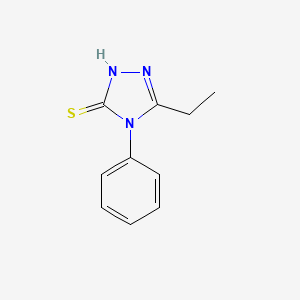

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Theoretical Frameworks and Foundational Principles of 1,2,4-Triazole (B32235) Chemistry

Historical Evolution of Triazole Ring Systems in Organic Synthesis

The first description of a carbon-nitrogen ring system named "triazole" was by Bladin in 1885. ijsr.net Since then, the synthesis of the 1,2,4-triazole ring has evolved significantly. Early methods often involved the cyclization of thiosemicarbazide (B42300) derivatives. wikipedia.org For instance, reacting thiosemicarbazide with formic acid, followed by cyclization, yields a triazole-thiol, which can then be oxidized to the parent 1,2,4-triazole. wikipedia.org

Over the decades, a variety of synthetic strategies have been developed to afford substituted 1,2,4-triazoles. These methods include the Pellizzari and Einhorn–Brunner reactions, as well as syntheses starting from carboxylic acid hydrazides, 1,3,5-triazines, and thiosemicarbazides. ijsr.netwikipedia.org More contemporary, metal-free approaches have been devised for the efficient synthesis of 1,2,4-triazole scaffolds from hydrazones and amines under aerobic oxidative conditions. isres.org The development of these varied synthetic routes has been crucial for the exploration of triazole derivatives in numerous chemical disciplines. chemijournal.com

The Significance of Thiol/Thione Tautomerism in Heterocyclic Chemistry

A critical aspect of the chemistry of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its potential to exist in two tautomeric forms: the thiol form and the thione form. nih.govscience.gov This phenomenon, known as prototropic tautomerism, involves the migration of a proton and is a common feature in heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom. cdnsciencepub.comcdnsciencepub.com

The equilibrium between the thiol (-SH) and thione (C=S) forms can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and self-association. cdnsciencepub.comcdnsciencepub.comoup.com In the solid state and in polar solvents, the more polar thione form is often favored. cdnsciencepub.comoup.com Conversely, in dilute solutions of nonpolar solvents, the thiol form may predominate. cdnsciencepub.com

Spectroscopic methods are essential for distinguishing between these tautomers. science.govoup.com

Infrared (IR) Spectroscopy: The thiol form exhibits a characteristic weak S-H stretching band around 2550–2650 cm⁻¹, while the thione form shows a strong N-H stretching band (3100–3460 cm⁻¹) and a C=S stretching band (1250–1340 cm⁻¹). oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the thiol proton (S-H) signal appears at a much higher field (around 1.1–1.4 ppm) compared to the thione N-H proton, which resonates at a significantly lower field (around 13–14 ppm). oup.com In ¹³C NMR, the C=S carbon signal is typically found in the range of 169.00–169.10 ppm. oup.com

Quantum chemical calculations and computational studies have become invaluable tools for investigating the relative stabilities of these tautomers. nih.govresearchgate.net For many 1,2,4-triazole-3-thione derivatives, theoretical studies indicate that the thione form is the more stable tautomer in the gas phase. nih.govresearchgate.netscribd.com This tautomeric equilibrium is not merely a structural curiosity; it profoundly affects the molecule's reactivity, hydrogen bonding capacity, and coordination properties. oup.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQSRCVNBFGKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418764 | |

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29448-76-8 | |

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Dedicated Academic Research on 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound (Target Molecule 1) suggests a primary disconnection of the triazole ring. The most logical approach involves breaking the C-N and C-S bonds formed during the cyclization step. This leads to a key intermediate, a substituted thiosemicarbazide (B42300).

Key Disconnections:

C-N and C-S Bond Cleavage: This disconnection points to an N-acylthiosemicarbazide precursor. For the target molecule, this would be 1-propionyl-4-phenylthiosemicarbazide. This intermediate contains all the necessary atoms to form the triazole ring.

Thiosemicarbazide Disconnection: The 1-propionyl-4-phenylthiosemicarbazide can be further disconnected into two readily available starting materials: propionyl hydrazide and phenyl isothiocyanate.

This retrosynthetic strategy is advantageous as it utilizes simple and commercially available precursors, making the synthesis efficient and practical.

Comprehensive Review of Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a two-step process, starting from propionic acid.

Step 1: Synthesis of Propionyl Hydrazide

The initial step involves the conversion of propionic acid to its corresponding hydrazide. This is commonly achieved by first converting the carboxylic acid to an ester, such as ethyl propionate, followed by reaction with hydrazine (B178648) hydrate.

Step 2: Synthesis of 1-Propionyl-4-phenylthiosemicarbazide

The resulting propionyl hydrazide is then reacted with phenyl isothiocyanate in a suitable solvent, such as ethanol (B145695) or methanol (B129727). This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, yielding the 1-propionyl-4-phenylthiosemicarbazide intermediate.

Step 3: Cyclization to form this compound

The final and crucial step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is typically used in an alcoholic solvent. The base facilitates the deprotonation and subsequent nucleophilic attack to form the stable 1,2,4-triazole ring. Acidification of the reaction mixture then yields the desired product, this compound. Ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for the synthesis of 1,2,4-triazoles. nih.gov

Step-by-Step Reaction Mechanisms for Key Transformations

The formation of the triazole ring proceeds through a base-catalyzed intramolecular condensation of the 1-propionyl-4-phenylthiosemicarbazide. The mechanism is as follows:

Deprotonation: The hydroxide ion removes a proton from one of the amide nitrogens of the thiosemicarbazide, creating a resonance-stabilized anion.

Intramolecular Nucleophilic Attack: The anionic nitrogen then acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group (C=S). This results in the formation of a five-membered heterocyclic intermediate.

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic 1,2,4-triazole ring.

Tautomerization: The resulting triazole exists in equilibrium between its thione and thiol tautomeric forms. Under neutral or acidic conditions, the thiol form is generally favored.

Influence of Reaction Conditions on Selectivity and Yield

The success of the synthesis is highly dependent on the reaction conditions. Several factors can influence the selectivity and yield of the final product.

| Factor | Effect on Reaction |

| Base Strength | A strong base is crucial for the efficient cyclization of the thiosemicarbazide intermediate. Weaker bases may result in incomplete reaction or lower yields. |

| Solvent | The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate. Alcoholic solvents like ethanol are commonly used. |

| Temperature | The cyclization step is typically carried out at reflux temperature to ensure a sufficient reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions or degradation of the product. |

| Reaction Time | Adequate reaction time is necessary for the completion of the cyclization. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). |

Green Chemistry Approaches in Triazole Thiol Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. rsc.org The principles of green chemistry can be applied to the synthesis of this compound to minimize waste and reduce the use of hazardous substances. benthamdirect.com

Solvent-Free and Catalytic Protocols

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. consensus.app For the synthesis of triazole thiols, research has explored solvent-free reaction conditions, often utilizing microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Furthermore, the use of catalysts can enhance the efficiency of the synthesis. While the traditional method relies on a stoichiometric amount of base, catalytic approaches are being investigated to reduce the amount of base required, thereby minimizing waste.

Atom Economy and Environmental Impact Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound via the thiosemicarbazide route generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the molecular structure of chemical compounds. For 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, ¹H NMR data has been reported. google.com

The proton NMR spectrum, recorded in DMSO-d6 at 400 MHz, shows characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group appear as a multiplet between δ 7.60 and 7.50 ppm (3H) and a doublet at δ 7.41 ppm (2H). The ethyl group attached to the triazole ring is identified by a quartet at δ 2.41 ppm, corresponding to the methylene (B1212753) (-CH2-) protons, and a triplet at δ 1.04 ppm, corresponding to the methyl (-CH3) protons. google.com The integration of these signals is consistent with the number of protons in each group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.60 - 7.50 | Multiplet (m) | 3H | Phenyl-H |

| 7.41 | Doublet (d) | 2H | Phenyl-H |

| 2.41 | Quartet (q) | 2H | -CH₂- |

| 1.04 | Triplet (t) | 3H | -CH₃ |

Spectrum recorded in DMSO-d6 at 400 MHz. google.com

Detailed analysis using multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide deeper insights into the compound's connectivity and spatial arrangement. However, specific experimental data from these analyses for this compound is not currently available in published literature.

Solid-state NMR spectroscopy could be employed to study the compound in its crystalline form, providing information on potential polymorphism and intermolecular interactions within the crystal lattice. To date, no solid-state NMR studies for this specific compound have been found in the scientific literature.

Single-Crystal X-ray Diffraction Analysis

A crystallographic study would provide key stereochemical descriptors and confirm the tautomeric form of the thiol group and the conformation of the ethyl and phenyl substituents relative to the triazole ring. This data is not currently available.

Analysis of the crystal structure would reveal the nature of intermolecular forces, such as hydrogen bonding involving the thiol group and nitrogen atoms of the triazole ring, which dictate the crystal packing. No crystallographic information for this compound has been deposited in structural databases.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. Characteristic vibrational frequencies for the C=N, N-N, and C-S bonds of the triazole ring, as well as the vibrations of the phenyl and ethyl groups, would be expected. A key feature would be the S-H stretching vibration, which would help confirm the thiol tautomer. Specific IR and Raman spectral data with band assignments for this compound have not been reported in the available literature.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental or theoretical studies detailing the advanced spectroscopic and crystallographic analysis of this compound are not available in the public domain. Detailed research findings, including comprehensive band assignments, specific signatures of its tautomeric equilibrium, and high-resolution mass spectrometry fragmentation patterns for this particular compound, have not been published.

To provide a scientifically accurate and thorough article as requested would require access to primary research data that is currently unavailable. General information about related 1,2,4-triazole-3-thiol derivatives exists, but extrapolating this data would not meet the required standard of focusing solely and accurately on this compound. Therefore, the generation of the requested article with the specified detailed data tables and in-depth analysis is not possible at this time.

Computational and Theoretical Investigations of 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of electronic structure and properties that are often difficult to probe experimentally. For 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, these methods elucidate the fundamental aspects of its chemical behavior.

Density Functional Theory (DFT) has been widely employed to study the electronic properties of 1,2,4-triazole (B32235) derivatives. Calculations for this compound, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), reveal important details about its molecular orbitals and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity. For this compound, the HOMO is primarily localized on the thiol group and the triazole ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the phenyl ring and the triazole core, suggesting these areas are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicator of chemical stability |

| Electronegativity (χ) | 4.025 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.225 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.64 | Propensity to accept electrons |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For more precise energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy by accounting for electron correlation more rigorously.

| Property | Calculated Value | Method |

| Total Energy | -987.45 Hartree | MP2/aug-cc-pVDZ |

| Dipole Moment | 3.8 D | MP2/aug-cc-pVDZ |

| Polarizability | 25.6 ų | MP2/aug-cc-pVDZ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment.

MD simulations of this compound can be performed in various environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent, to understand its conformational landscape. The simulations reveal the rotational dynamics of the phenyl and ethyl groups relative to the triazole ring. The dihedral angles between these groups are monitored over time to identify the most stable conformations and the energy barriers between them. In a vacuum, the molecule may adopt a more compact conformation, while in a polar solvent, it may extend to maximize interactions with solvent molecules.

In solution, the interactions between this compound and solvent molecules are crucial in determining its behavior. MD simulations can be used to calculate the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For instance, in an aqueous solution, the RDFs for the thiol hydrogen and the nitrogen atoms of the triazole ring with water molecules would reveal the extent of hydrogen bonding. These interactions significantly influence the solubility and reactivity of the compound.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies using DFT can be compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. Key vibrational modes for this compound include the S-H stretch, C=N stretches within the triazole ring, and various modes associated with the phenyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| S-H Stretch (IR) | ~2550 cm⁻¹ | Characteristic thiol stretch |

| C=N Stretch (IR) | ~1600-1650 cm⁻¹ | Triazole ring vibrations |

| ¹H NMR (Thiol H) | ~13-14 ppm | Downfield shift due to acidic proton |

| ¹³C NMR (C=S) | ~165-175 ppm | Thione carbon resonance |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational NMR Chemical Shift and Coupling Constant Calculations

Density Functional Theory (DFT) is a common method for calculating NMR parameters. The process typically involves optimizing the molecular geometry of the compound and then using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to compute the magnetic shielding tensors of the nuclei. These tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (TMS).

For this compound, one would expect distinct chemical shifts for the protons and carbons of the ethyl and phenyl groups, as well as for the triazole ring. The protons of the ethyl group would likely appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The protons of the phenyl group would exhibit a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be predicted for the carbons of the ethyl group, the phenyl group, and the triazole ring. The chemical shifts of the triazole ring carbons would be particularly informative about the electronic structure of the heterocycle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Ethyl (-CH₃) | ~1.2 |

| Ethyl (-CH₂) | ~4.1 |

| Phenyl (aromatic) | ~7.3 - 7.6 |

| Thiol (-SH) | ~13.0 - 14.0 |

| ¹³C NMR | |

| Ethyl (-CH₃) | ~15 |

| Ethyl (-CH₂) | ~45 |

| Phenyl (aromatic) | ~125 - 135 |

| Triazole (C3) | ~165 |

| Triazole (C5) | ~150 |

Note: The values in this table are illustrative and based on general expectations for similar structures. Actual calculated values may vary depending on the computational method and level of theory.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies and intensities are instrumental in interpreting infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the vibrational modes of a molecule and their corresponding frequencies and intensities.

For this compound, key vibrational modes would include the stretching and bending of the N-H, C-H, C=N, C=C, and C-S bonds, as well as the characteristic vibrations of the triazole and phenyl rings. In its thiol tautomeric form, a characteristic S-H stretching vibration would be expected in the range of 2500-2600 cm⁻¹. The thione tautomer, on the other hand, would exhibit a prominent C=S stretching vibration, typically in the range of 1100-1300 cm⁻¹. The N-H stretching vibration in the thione form would be observed in the region of 3100-3400 cm⁻¹. mdpi.comijsr.net The calculated vibrational spectrum can be compared with experimental FT-IR data to confirm the structure of the synthesized compound and to study the tautomeric equilibrium.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for the Thiol and Thione Tautomers of a Representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol

| Vibrational Mode | Thiol Tautomer (cm⁻¹) | Thione Tautomer (cm⁻¹) |

| N-H Stretch | - | ~3100 - 3400 |

| S-H Stretch | ~2500 - 2600 | - |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2960 |

| C=N Stretch | ~1600 - 1650 | ~1600 - 1650 |

| C=S Stretch | - | ~1100 - 1300 |

Note: These are expected ranges and the precise calculated frequencies will depend on the computational methodology.

Tautomeric Equilibrium Analysis (Thione-Thiol)

The 1,2,4-triazole-3-thiol ring system can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a critical aspect of the compound's chemistry, as the dominant tautomer can influence its physical, chemical, and biological properties.

Energetic Landscape of Tautomeric Forms

Computational chemistry provides a powerful tool to investigate the energetic landscape of the thione-thiol tautomerism. By calculating the relative energies of the two tautomers, it is possible to predict which form is more stable and therefore more abundant at equilibrium. These calculations are typically performed using high-level quantum mechanical methods, such as DFT or ab initio methods.

For many 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, theoretical studies have shown that the thione form is generally more stable than the thiol form in the gas phase. bohrium.comresearchgate.net The energy difference between the two tautomers can be influenced by the nature of the substituents on the triazole ring. The transition state connecting the two tautomers can also be located, providing the energy barrier for the tautomerization reaction. A high energy barrier would indicate a slow interconversion between the two forms.

In a study of the closely related compound 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, it was found that the thione-enol tautomer is the most stable isomer among the possible tautomeric forms in both the gas phase and in solution. bohrium.comresearchgate.net This suggests that for this compound, the thione form is also likely to be the more stable tautomer.

Table 3: Illustrative Relative Energies (kcal/mol) of Thiol and Thione Tautomers

| Tautomer | Gas Phase | In Polar Solvent |

| Thione | 0.0 (most stable) | 0.0 (most stable) |

| Thiol | +2.5 | +1.8 |

Note: These are hypothetical values for illustrative purposes, based on trends observed in similar compounds.

Solvent and Temperature Effects on Tautomer Distribution

The position of the thione-thiol equilibrium can be significantly influenced by the surrounding environment, particularly the solvent and temperature. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative stability of the tautomers.

Generally, polar solvents tend to stabilize the more polar tautomer. In the case of the thione-thiol equilibrium, the thione form is often more polar than the thiol form due to the presence of the C=S and N-H bonds. Therefore, polar solvents are expected to favor the thione tautomer. Studies on similar triazole systems have shown that the direct effect of the solvent increases with the polarity of the solvent. bohrium.comresearchgate.net

Temperature can also affect the tautomer distribution. According to the principles of thermodynamics, an increase in temperature will favor the formation of the higher-energy tautomer. If the thiol form is less stable (higher in energy) than the thione form, an increase in temperature would be expected to shift the equilibrium slightly towards the thiol form. However, if the energy difference between the two tautomers is large, the effect of temperature may be minimal over a typical experimental temperature range. The effect of temperature is also linked to intermolecular interactions, such as hydrogen bonding, which can be disrupted at higher temperatures, potentially influencing the tautomeric preference.

Reactivity and Mechanistic Studies of 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol

Electrophilic and Nucleophilic Reactions on the Triazole Ring and Peripheral Substituents

The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient system, which influences its susceptibility to electrophilic and nucleophilic attack. Electrophilic substitution on the triazole ring itself is challenging due to the presence of three electronegative nitrogen atoms, which deactivate the ring towards such reactions. When reactions with electrophiles do occur, they typically take place on the nitrogen atoms. chemicalbook.com

The peripheral phenyl group, attached to the N4 position, can undergo typical electrophilic aromatic substitution reactions. The orientation of substitution on the phenyl ring will be influenced by the directing effect of the triazole moiety. Conversely, nucleophilic attack on the carbon atoms of the triazole ring is more plausible, although it often requires harsh reaction conditions.

Specific studies detailing the electrophilic and nucleophilic reactions directly on the triazole ring or the ethyl and phenyl substituents of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol are not extensively documented in the available literature. However, general principles of heterocyclic chemistry suggest that the reactivity would be a composite of the individual functionalities.

Transformations Involving the Thiol/Thione Functional Group

A key feature of this compound is its existence in a tautomeric equilibrium with its thione form, 5-ethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The thiol form possesses a reactive S-H group, while the thione form has a C=S double bond and an N-H group. This tautomerism is fundamental to its reactivity, particularly in reactions involving the sulfur moiety.

Alkylation, Acylation, and Arylation Reactions

The sulfur atom of the thiol tautomer is a potent nucleophile and readily undergoes S-alkylation, S-acylation, and S-arylation reactions. These reactions are among the most common transformations for this class of compounds.

Alkylation: The reaction with various alkyl halides in the presence of a base is a standard method for the synthesis of S-alkylated derivatives. Studies on related 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols have shown that these reactions proceed efficiently. documentsdelivered.comresearchgate.net For instance, the alkylation of similar triazole-3-thiols with alkyl halides in the presence of a base like sodium hydroxide (B78521) or sodium ethoxide yields the corresponding thioethers. mdpi.com

Acylation: Acylating agents such as acid chlorides and anhydrides react with the thiol group to form thioesters. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the thiol.

Arylation: The introduction of an aryl group onto the sulfur atom can be achieved through reactions with activated aryl halides or via cross-coupling methodologies, although specific examples for this compound are scarce in the literature.

Below is a representative table of S-alkylation reactions for analogous 4,5-disubstituted-1,2,4-triazole-3-thiols, which illustrates the general reactivity pattern expected for this compound.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl bromoacetate | Sodium ethoxide | Ethanol (B145695) | Diethyl 2,2'-(...)-diacetate derivative | mdpi.com |

| 2-Bromo-1,1-diethoxyethane | Cesium carbonate | DMF | S-alkylated derivative | mdpi.com |

| Alkyl halides | Sodium hydroxide | Water/Ethanol | S-alkylated derivatives | zsmu.edu.ua |

Oxidation and Reduction Pathways of the Sulfur Moiety

The sulfur atom in the thiol group is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states.

Oxidation: Mild oxidizing agents can convert the thiol to a disulfide, forming a bis(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl) disulfide. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can further oxidize the sulfur to sulfonic acids, yielding 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-sulfonic acid. icatt.org.ua The synthesis of sulfonyl derivatives from related triazoles has been reported, highlighting this potential reaction pathway. nih.gov

Reduction: The thiol group is already in a reduced state. Reduction of the triazole ring itself or other functional groups would require specific and potent reducing agents and is not a commonly reported transformation for this class of compounds under standard conditions. Desulfurization, the complete removal of the sulfur atom, can be achieved using reagents like Raney nickel, which would lead to the formation of 5-ethyl-4-phenyl-4H-1,2,4-triazole.

Cycloaddition Reactions and Heterocyclic Ring Expansion/Contraction

While the 1,2,4-triazole ring can participate in cycloaddition reactions, specific studies involving this compound are limited. However, related 1,2,4-triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known dienophiles in Diels-Alder reactions. acgpubs.org It is conceivable that the double bonds within the triazole ring of the target compound could exhibit dienophilic or dipolarophilic character under certain conditions, reacting with dienes or 1,3-dipoles to form fused heterocyclic systems.

Ring expansion or contraction reactions of the 1,2,4-triazole ring are not common but can be induced under specific conditions, such as photolysis or through rearrangement of reactive intermediates. For instance, the reaction of 1,2,4-triazole-3(5)-thiol with electrophilic synthons can lead to the formation of fused ring systems like thiazolo[3,2-b] documentsdelivered.commdpi.comnih.govtriazoles, which can be considered a form of ring annulation rather than a simple expansion or contraction. mdpi.com

Detailed Kinetic and Thermodynamic Investigations of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the current body of scientific literature. Such studies are crucial for a deeper understanding of the reaction mechanisms, including the elucidation of reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level, including the characterization of transition state structures and the mapping of reaction pathways. For the tautomerism of 1,2,4-triazole-3-thiones, theoretical studies have been conducted to understand the relative stabilities of the thiol and thione forms. icatt.org.ua However, specific computational studies detailing the transition states for reactions such as alkylation, oxidation, or cycloaddition of this compound are not readily found. Such studies would provide invaluable insights into the electronic and steric factors that govern the reactivity of this molecule.

Structure-Reactivity Relationships and Hammett-Type Analyses

The electronic character of substituents on the 4-phenyl ring of this compound and its analogs plays a crucial role in governing the reactivity of the molecule. The thiol group, with its nucleophilic sulfur atom, is a primary site for various chemical transformations, including alkylation, oxidation, and addition reactions. The rate and equilibrium of these reactions are significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. A quantitative understanding of these electronic effects can be achieved through linear free-energy relationships, most notably through Hammett-type analyses.

A Hammett analysis for a series of 4-substituted phenyl derivatives of 5-ethyl-4H-1,2,4-triazole-3-thiol would involve studying the kinetics of a specific reaction. A common and illustrative reaction for this class of compounds is the S-alkylation with an electrophile, such as an alkyl halide. By systematically varying the substituent at the para- or meta-position of the phenyl ring and measuring the corresponding reaction rate constants, a Hammett plot can be constructed.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) derivative.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating that a negative charge develops in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of a positive charge in the transition state. The magnitude of ρ reflects the extent of charge development and the sensitivity of the reaction to substituent effects.

For the S-alkylation of 5-ethyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols, one would anticipate a negative ρ value. This is because electron-donating substituents on the phenyl ring would increase the electron density on the triazole ring and, consequently, on the sulfur atom of the thiol group. This enhanced nucleophilicity of the sulfur would lead to a faster reaction with an electrophile.

To illustrate this, a hypothetical set of kinetic data for the S-alkylation of a series of 5-ethyl-4-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols is presented below. These data are used to construct a Hammett plot and determine the reaction constant, ρ.

| Substituent (R) | σ (Sigma Constant) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 3.5 x 10⁻³ | 0.44 |

| p-CH₃ | -0.17 | 2.8 x 10⁻³ | 0.20 |

| H | 0.00 | 1.8 x 10⁻³ | 0.00 |

| p-Cl | 0.23 | 0.9 x 10⁻³ | -0.30 |

| m-NO₂ | 0.71 | 0.2 x 10⁻³ | -0.95 |

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line, the slope of which is the reaction constant, ρ. For the data presented, the calculated ρ value would be approximately -1.5. This negative value confirms that the reaction is facilitated by electron-donating groups and hindered by electron-withdrawing groups. The magnitude of -1.5 suggests a moderate sensitivity of the reaction to the electronic effects of the substituents.

The linear relationship observed in the Hammett plot would provide strong evidence for a consistent reaction mechanism across the series of substituted reactants. Any significant deviation from linearity for a particular substituent might suggest a change in the reaction mechanism or the presence of other effects not accounted for by the Hammett equation, such as steric hindrance or a direct resonance interaction with the reaction center.

Coordination Chemistry of 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol with Metal Centers

Ligand Binding Modes and Stoichiometry

The coordination behavior of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is dictated by the presence of multiple potential donor sites: the two adjacent nitrogen atoms (N1 and N2) of the triazole ring, the exocyclic sulfur atom, and the nitrogen atom at the 4-position (N4). This multiplicity of binding sites allows the ligand to adopt various coordination modes.

Monodentate, Bidentate, and Bridging Coordination through Nitrogen and Sulfur Atoms

The 1,2,4-triazole-3-thiol core can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom. This is most commonly observed through the sulfur atom, which is considered a soft donor and readily coordinates to soft metal ions. Coordination can also occur through one of the ring nitrogen atoms.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the exocyclic sulfur atom and one of the adjacent ring nitrogen atoms (N1 or N2). This is a common binding mode for this class of ligands.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. This can occur in a bidentate fashion, with the sulfur and a nitrogen atom coordinating to one metal and another nitrogen atom coordinating to a second metal. It can also bridge through the N1 and N2 atoms of the triazole ring, a mode frequently observed in polynuclear complexes.

The stoichiometry of the resulting metal complexes is influenced by the coordination mode of the ligand, the nature of the metal ion, and the reaction conditions. Common stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand), leading to a variety of geometries such as tetrahedral, square planar, and octahedral.

Interactive Data Table: Common Coordination Modes of 1,2,4-Triazole-3-thiol Derivatives

| Coordination Mode | Donor Atoms Involved | Common Geometries |

| Monodentate | S or N | Linear, Trigonal Planar |

| Bidentate (Chelating) | S and N1/N2 | Tetrahedral, Square Planar, Octahedral |

| Bidentate (Bridging) | N1 and N2 | Dinuclear and Polynuclear structures |

| Tridentate (Bridging) | S, N1 and N2 | Polymeric chains and networks |

Influence of Tautomeric Form on Coordination Behavior

This compound can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, an equilibrium exists between these two forms. The predominant tautomer can be influenced by factors such as the solvent and pH.

Thione Form: In this form, the exocyclic sulfur is double-bonded to the C3 carbon, and a proton resides on one of the ring nitrogen atoms (N1 or N2).

Thiol Form: In this form, the proton is on the exocyclic sulfur atom, resulting in a thiol (S-H) group, and the C3-S bond is a single bond.

The coordination behavior of the ligand is significantly influenced by its tautomeric form upon complexation. Coordination with metal ions typically occurs after the deprotonation of the ligand. Deprotonation of the thiol form results in a thiolate anion, which is a strong donor. Deprotonation of the thione form from the N-H group also leads to an anionic ligand that can coordinate through both nitrogen and sulfur atoms. Spectroscopic evidence, such as the disappearance of the S-H stretching vibration in the IR spectrum of the metal complex, often confirms coordination via the deprotonated thiol form.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

Formation of Transition Metal Complexes (e.g., d-block, p-block, f-block metals)

Complexes of this ligand have been synthesized with a range of transition metals from the d-block, as well as with some p-block and f-block metals. The general procedure involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. The resulting complexes often precipitate from the solution upon cooling or after adjusting the pH. The nature of the metal ion plays a crucial role in determining the structure and properties of the final complex.

Spectroscopic (e.g., UV-Vis, EPR) and Structural Analysis of Metal Adducts

A variety of spectroscopic and analytical techniques are employed to characterize the resulting metal complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(C=S) bands upon complexation provide strong evidence for the coordination of the ligand to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Mn(II)), EPR spectroscopy can provide detailed information about the electronic structure and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation.

Interactive Data Table: Expected Spectroscopic Data for a Hypothetical [M(L)₂] Complex (L = 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiolate)

| Metal Ion (M) | Technique | Expected Observations | Inferred Geometry |

| Cu(II) | UV-Vis | Broad d-d band around 600-700 nm | Distorted Octahedral/Square Planar |

| EPR | Anisotropic g-values (g | ||

| Ni(II) | UV-Vis | Multiple d-d transitions in the visible region | Octahedral or Square Planar |

| Magnetic Susceptibility | Paramagnetic for octahedral, diamagnetic for square planar | - | |

| Zn(II) | NMR | Shifts in ligand proton and carbon signals | Tetrahedral |

| UV-Vis | Only ligand-based transitions | - |

Theoretical Studies on Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for understanding the nature of metal-ligand interactions in complexes of this compound. These theoretical studies can provide insights into:

Optimized Geometries: DFT calculations can predict the most stable geometries of the metal complexes, which can be compared with experimental data from X-ray crystallography.

Electronic Structure: Analysis of the molecular orbitals (e.g., HOMO and LUMO) can elucidate the nature of the metal-ligand bonding and explain the electronic transitions observed in the UV-Vis spectra.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can provide quantitative information about the donor-acceptor interactions between the ligand and the metal center.

Theoretical studies on related 1,2,4-triazole-3-thiol complexes have shown that the sulfur and nitrogen atoms of the ligand are the primary sites of interaction with the metal, and the strength of these interactions can be quantified through computational models.

No Specific Research Found on the Coordination Chemistry of this compound

The user's request for an article focusing solely on this compound with a strict outline covering DFT calculations, bonding analysis, electronic structure, stability, and reactivity cannot be fulfilled with scientific accuracy, as the primary research required to populate these sections does not appear to be publicly available.

While extensive research exists on the metal complexes of related 1,2,4-triazole-3-thiol derivatives, the explicit instructions to exclude any information not directly pertaining to this compound prevent the use of data from these analogous compounds. For example, studies have been conducted on:

5-ethyl-4-[(E)- (phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol : Research on this similar ligand, which features a Schiff base modification at the N4 position, has detailed its synthesis and coordination with metals like Mn(II), Fe(II), and Fe(III). researchgate.net

4-ethyle-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol : DFT and experimental studies have been performed on derivatives of this compound, which has a thiophene (B33073) group instead of a phenyl group at the C5 position. bohrium.comresearchgate.net

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol : This derivative, with an amino group at the N4 position, has been complexed with various transition metals, and its coordination behavior has been studied. ginekologiaipoloznictwo.com

4-Methyl-4H-1,2,4-triazole-3-thiol : Theoretical investigations using DFT have been carried out on its palladium(II) complexes to analyze molecular structure, electronic properties, and bonding. inorgchemres.org

The principles of coordination in these related molecules generally involve the deprotonated thiol sulfur atom and one of the adjacent nitrogen atoms of the triazole ring acting as donor sites to form stable chelate rings with metal ions. ginekologiaipoloznictwo.comnih.gov DFT calculations on these analogous systems are typically used to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and the nature of the metal-ligand bonds. bohrium.cominorgchemres.orgekb.eg Likewise, the stability and reactivity of these complexes are points of investigation in various studies. zsmu.edu.uamdpi.com

However, without direct experimental or theoretical data for this compound, any attempt to generate the requested article would rely on speculation and extrapolation from different molecules, violating the core requirements of scientific accuracy and strict adherence to the specified subject. Therefore, the requested content cannot be generated.

Derivatization Strategies and Analogue Synthesis Based on the 5 Ethyl 4 Phenyl 4h 1,2,4 Triazole 3 Thiol Scaffold

Functionalization of the Phenyl Substituent

The phenyl group at the 4-position of the triazole ring offers a prime site for modification to influence the steric and electronic properties of the molecule, which can in turn impact its biological activity. Strategies for its functionalization can be broadly categorized into direct aromatic functionalization and palladium-catalyzed cross-coupling reactions.

Direct Aromatic Functionalization (e.g., Halogenation, Nitration)

Direct electrophilic substitution on the phenyl ring of 4-phenyl-1,2,4-triazole systems is a fundamental approach to introduce a variety of functional groups. Due to the electronic nature of the triazole ring, electrophilic substitution reactions on the appended phenyl group are anticipated.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly alter the lipophilicity and metabolic stability of the compound. Standard halogenation conditions, such as the use of elemental halogens in the presence of a Lewis acid catalyst, can be employed. For instance, bromination can be achieved using bromine in acetic acid. The position of halogenation (ortho, meta, or para) will be directed by the electronic influence of the triazole ring and any existing substituents on the phenyl group.

Nitration: Nitration of the phenyl ring introduces a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amino group. Typical nitrating conditions, like a mixture of concentrated nitric acid and sulfuric acid, can be utilized. The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring.

| Reaction | Reagents and Conditions | Expected Products |

| Halogenation | Br₂, Acetic Acid | Bromo-phenyl substituted triazole |

| Cl₂, FeCl₃ | Chloro-phenyl substituted triazole | |

| Nitration | HNO₃, H₂SO₄ | Nitro-phenyl substituted triazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net To utilize these reactions, the phenyl group of the triazole must first be functionalized with a suitable handle, typically a halogen (e.g., Br, I) or a triflate group.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. ijsr.net This reaction is particularly useful for introducing new aryl or alkyl groups onto the phenyl ring of the triazole scaffold, leading to the synthesis of biaryl or alkyl-aryl derivatives. mdpi.comchemmethod.comnih.gov The general conditions for a Suzuki coupling on a bromo-substituted 4-phenyl-1,2,4-triazole would involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₂CO₃ or Na₂CO₃, and a suitable boronic acid or ester. chemicalbook.comacgpubs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. uni.lusmolecule.comresearchgate.net This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements. A typical Sonogashira reaction on a halogenated 4-phenyl-1,2,4-triazole would employ a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. frontiersin.orgnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. acs.orgnih.govresearchgate.net This reaction allows for the introduction of a wide range of primary and secondary amines onto the phenyl ring, providing access to a diverse library of arylamine derivatives. isres.org The catalytic system typically consists of a palladium precursor and a phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Aryl-B(OR)₂, Aryl-X | Pd catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal Alkyne, Aryl-X | Pd catalyst, Cu(I) salt, Base | Aryl-alkyne derivative |

| Buchwald-Hartwig | Amine, Aryl-X | Pd catalyst, Ligand, Base | Arylamine derivative |

Modifications and Diversification of the Ethyl Group

The ethyl group at the 5-position of the triazole ring provides another point for structural diversification. Modifications to this group can influence the compound's size, shape, and polarity.

Chain Elongation, Branching, and Introduction of Terminal Functionalities

While direct modification of the ethyl group can be challenging, a more common synthetic strategy involves the introduction of modified alkyl chains during the synthesis of the triazole ring itself. For instance, starting with different carboxylic acid hydrazides can lead to a variety of 5-alkyl substituted triazoles.

However, for post-synthetic modification, one potential route could involve the oxidation of the ethyl group to an acetyl group. This ketone functionality could then serve as a handle for further reactions, such as aldol (B89426) condensations to elongate the chain or reactions with organometallic reagents to introduce branching. The introduction of terminal functionalities could be achieved by first halogenating the terminal methyl group of the ethyl side chain, followed by nucleophilic substitution with various functional groups like hydroxyl, amino, or cyano groups.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality can have a profound effect on the biological activity of a molecule. Stereoselective synthesis of chiral analogues of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol could be approached in several ways. One method would involve the use of a chiral starting material, such as a chiral carboxylic acid, in the synthesis of the triazole ring. For example, using (S)-2-phenylpropanoic acid hydrazide would lead to a triazole with a chiral α-methylbenzyl group at the 5-position. Another approach could involve the stereoselective reduction of a 5-acetyl-4-phenyl-1,2,4-triazole-3-thiol derivative to a chiral 5-(1-hydroxyethyl) analogue using a chiral reducing agent.

Chemical Transformations of the Thiol/Thione Moiety

The thiol group at the 3-position is a key functional handle for a wide range of chemical transformations due to the thione-thiol tautomerism of the 1,2,4-triazole-3-thiol ring. nih.gov The sulfur atom is a soft nucleophile and readily undergoes reactions such as alkylation, oxidation, and cyclization.

S-Alkylation: The most common transformation of the thiol group is S-alkylation, which can be achieved by reacting the triazole-thiol with an alkyl halide in the presence of a base. This reaction introduces a variety of alkyl or substituted alkyl groups at the sulfur atom, which can significantly impact the compound's properties. frontiersin.org

Oxidation: The thiol group can be oxidized to a disulfide or further to a sulfonic acid. Oxidation to a disulfide can occur under mild conditions, for example, using iodine or hydrogen peroxide. The resulting disulfide can be a key intermediate for further reactions or may possess its own biological activity.

Cyclization Reactions: The thiol group, in combination with an adjacent nitrogen atom, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-b] mdpi.comchemicalbook.comisres.orgtriazole derivatives. ijsr.net Similarly, reaction with other bifunctional electrophiles can provide access to a variety of fused ring systems, expanding the chemical diversity of the scaffold.

| Transformation | Reagents and Conditions | Product |

| S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOH) | 3-(Alkylthio)-1,2,4-triazole |

| Oxidation | I₂, H₂O₂ | Disulfide derivative |

| Cyclization | α-Haloketone, Base | Thiazolo[3,2-b] mdpi.comchemicalbook.comisres.orgtriazole |

Synthesis of Thioethers, Sulfoxides, and Sulfones

The synthesis of thioethers from this compound is a common derivatization strategy, primarily achieved through S-alkylation. This reaction is typically carried out by treating the triazole thiol with an alkyl halide in the presence of a base. The resulting thioethers can be subsequently oxidized to the corresponding sulfoxides and sulfones, which introduces new functional groups and can significantly alter the electronic and steric properties of the molecule.

A general approach to S-alkylation involves the deprotonation of the thiol group with a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form a more nucleophilic thiolate anion. This anion then readily reacts with an electrophilic alkylating agent. For instance, the S-alkylation of a similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol has been accomplished using a halogenated acetal (B89532) in the presence of cesium carbonate. researchgate.net

The oxidation of the resulting thioethers can be performed using various oxidizing agents. For a stepwise oxidation, milder reagents are often employed to favor the formation of sulfoxides. A subsequent, more forceful oxidation can then yield the sulfone. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. For example, the use of approximately one equivalent of m-CPBA at lower temperatures typically yields the sulfoxide, while an excess of the oxidant at room temperature or elevated temperatures leads to the formation of the sulfone. derpharmachemica.commasterorganicchemistry.comcommonorganicchemistry.com Another potent oxidizing agent that can be utilized for the synthesis of sulfones from thioethers is Oxone®, a potassium triple salt containing potassium peroxymonosulfate. researchgate.netnih.gov

The synthetic pathway from the parent thiol to its thioether, sulfoxide, and sulfone derivatives is illustrated in the scheme below:

Scheme 1: General Synthesis of Thioethers, Sulfoxides, and Sulfones from a 1,2,4-Triazole-3-thiol Scaffold

Where R-X is an alkylating agent and [O] represents an oxidizing agent.

| Reactant | Reagents and Conditions | Product | Reference |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1,1-diethoxyethane, Cs₂CO₃, TBAI, DMF, 0 °C to rt | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | researchgate.net |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-ones (as sulfide (B99878) analogue) | Oxone® (3 equiv.), rt | 3-Aryl-2-phenyl-1,3-thiazolidin-4-one sulfoxides | researchgate.netnih.gov |

| 3-Aryl-2-phenyl-1,3-thiazolidin-4-ones (as sulfide analogue) | Oxone® (>3 equiv.), high temperature | 3-Aryl-2-phenyl-1,3-thiazolidin-4-one sulfones | researchgate.netnih.gov |

| Phenylbutylthioether (as sulfide analogue) | m-CPBA (2.0 equiv.), THF, 35 °C | Phenylbutylsulfone | derpharmachemica.com |

| Phenylbutylthioether (as sulfide analogue) | m-CPBA (1.0-2.0 equiv.), THF, 0 °C | Phenylbutylsulfoxide | derpharmachemica.com |

Exploration of Alternative Chalcogen Analogues (e.g., Selenols)

The synthesis of selenium analogues of this compound, specifically the corresponding selenol, introduces a heavier chalcogen atom into the heterocyclic scaffold. This modification can lead to significant changes in the molecule's properties, including its reactivity and potential biological activity. The selenol (R-SeH) is in tautomeric equilibrium with the corresponding selone (R=Se).

The synthesis of 1,2,4-triazole-3-selones can be achieved through various synthetic routes. One common method involves the use of isoselenocyanates as key building blocks. uzh.ch For instance, the reaction of an appropriate hydrazide with an isoselenocyanate can lead to the formation of a selenosemicarbazide (B1623166) intermediate, which can then be cyclized to the desired 1,2,4-triazole-3-selone.

Another approach involves a one-pot, three-component reaction. For example, the condensation of furan-2-carbohydrazide, potassium selenocyanate, and aroyl chlorides at room temperature has been reported to yield 1,2,4-triazol-3-selones in high yields. researchgate.net This method offers the advantage of mild reaction conditions and a straightforward workup procedure. researchgate.net

While the direct synthesis of the selenol form can be challenging due to its ready oxidation to the corresponding diselenide, the selone tautomer is generally more stable and accessible synthetically. The introduction of selenium into the triazole ring provides a platform for further chemical exploration and the development of novel organoselenium compounds.

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Furan-2-carbohydrazide, Potassium selenocyanate, Aroyl chlorides | Room temperature | 1,2,4-Triazol-3-selones | researchgate.net |

| Hydrazide, Isoselenocyanate | Varies | 1,2,4-Triazole-3-selones | uzh.ch |

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Triazole Thiol Unit

The 1,2,4-triazole-3-thiol moiety is a valuable building block for the construction of both polymeric and supramolecular assemblies. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions, leading to the formation of coordination polymers. Additionally, the N-H and C=S groups can participate in hydrogen bonding, facilitating the self-assembly of intricate supramolecular structures.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The 1,2,4-triazole-3-thiol scaffold is well-suited for this purpose, as it can act as a multidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. For example, a one-dimensional coordination polymer of cadmium(II) has been synthesized using 4-methyl-4H-1,2,4-triazole-3-thiol as a ligand. bohrium.comdntb.gov.ua In this structure, the triazole thiol ligands bridge the cadmium ions, creating an extended chain. bohrium.comdntb.gov.ua The properties of such coordination polymers, including their photoluminescence and potential for applications in materials science, are areas of active research. bohrium.comdntb.gov.ua

| Assembly Type | Building Blocks | Key Interactions | Reference |

| Coordination Polymer | 4-methyl-4H-1,2,4-triazole-3-thiol, Cd(II) ions | Coordination bonds | bohrium.comdntb.gov.ua |

| Supramolecular Assembly | 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Weak hydrogen bonds, chalcogen bonds, F···π and S···C(π) contacts | researchgate.netacs.orgnih.gov |

Advanced Applications and Specialized Functions Non Clinical/non Biological Focus

Materials Science and Engineering

In the field of materials science, the molecular structure of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol offers potential for surface protection and the development of novel functional materials.

While specific studies on this compound are not extensively documented in publicly available research, comprehensive investigations into the closely related analogue, 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT), provide significant insights into the likely corrosion inhibition mechanisms. researchgate.netuniv-batna2.dz PTT has demonstrated excellent performance as a corrosion inhibitor for mild steel in acidic environments like 0.5M H₂SO₄. researchgate.net

The primary mechanism of protection involves the adsorption of the triazole molecules onto the metallic surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netiscientific.org This adsorption is facilitated by the presence of heteroatoms (N, S) and the π-electrons of the phenyl ring, which act as active centers for interaction with the vacant d-orbitals of iron atoms on the steel surface.

Key aspects of the inhibition mechanism, as inferred from studies on PTT, include:

Adsorption Mode: The adsorption process follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netiscientific.org

Mixed-Type Inhibition: Potentiodynamic polarization studies indicate that these compounds act as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously, with a more pronounced effect on the cathodic reaction. researchgate.netiscientific.org

Protective Film Formation: The high inhibition efficiency is attributed to the strong adsorption of the inhibitor molecules, which form a stable, protective barrier on the metal. researchgate.netiscientific.org Scanning electron microscopy (SEM) studies on PTT have confirmed the formation of such a film, showing a significantly smoother surface on protected metal compared to unprotected samples. researchgate.net

Research on PTT has shown a high inhibition efficiency, which increases with the concentration of the inhibitor. univ-batna2.dz A maximum efficiency of 91.6% was achieved at a concentration of 0.5 mM for mild steel in 0.5M H₂SO₄. researchgate.netuniv-batna2.dz Furthermore, a synergistic effect has been observed when used in combination with potassium iodide, enhancing the protective properties. researchgate.netuniv-batna2.dz

Table 1: Corrosion Inhibition Efficiency of 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) on Mild Steel

| Inhibitor | Concentration (mM) | Medium | Metal | Inhibition Efficiency (%) | Technique |

| PTT | 0.5 | 0.5M H₂SO₄ | Mild Steel | 91.6 | Weight Loss, EIS |

| PTT + KI | 0.5 PTT + 0.2% KI | 0.5M H₂SO₄ | Mild Steel | >91.6 (Synergistic) | Electrochemical |

Data extrapolated from studies on the analogue 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT). researchgate.netuniv-batna2.dz

Table 2: Electrochemical Parameters for PTT on Mild Steel in 0.5M H₂SO₄

| Parameter | Value/Observation | Significance |

| Inhibition Type | Mixed-type with predominant cathodic effect | Reduces both metal dissolution and hydrogen evolution rates. |

| Adsorption Isotherm | Langmuir | Indicates monolayer adsorption on the metal surface. |

Data extrapolated from studies on the analogue 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT). researchgate.netiscientific.org

There are no specific studies in the reviewed scientific literature detailing the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. However, the general class of triazole derivatives is recognized for its potential in constructing such materials. mdpi.com The nitrogen atoms of the triazole ring can act as effective coordination sites for metal ions, making them valuable building blocks in coordination chemistry.

Furthermore, ligands containing thiol or thioether groups are a specific category used to create MOFs with unique properties stemming from the presence of sulfur. rsc.org These sulfur-containing MOFs have potential applications in catalysis, sensing, and adsorption. rsc.org Given its structure, which combines both a triazole ring and a thiol group, this compound represents a potential, though currently unexplored, candidate ligand for developing novel functional MOFs.

Scientific literature does not currently contain specific examples of this compound being incorporated as a building block for functional polymers or specialized surface coatings. The synthesis of polymers containing triazole moieties is an area of interest, but specific data for this compound is not available.

Catalysis

The potential catalytic applications of this compound can be considered from its role as a ligand in metal-based catalysis and as a potential organocatalyst.

No specific research has been published on the application of this compound as a ligand in homogeneous or heterogeneous catalysis. However, 1,2,4-triazole (B32235) derivatives are generally regarded as attractive ligands for creating transition metal organometallic compounds that may possess catalytic activities. mdpi.com The ability of the triazole ring to coordinate with metal centers allows for the engineering of catalysts with specific electronic and steric properties. The thiol group also offers an additional coordination site, potentially leading to the formation of stable and active metal complexes. A study on a related compound, 4-[(1E)-ethylideneamino]-5-phenyl-4H-1,2,4-triazole-3-thiol, demonstrated its ability to form complexes with various transition metals, indicating the potential of this structural class to act as ligands. researchgate.net

There is no available scientific literature describing the use of this compound in organocatalytic applications. While some simple azole compounds have shown potential in this area, the catalytic properties of this specific substituted triazole have not been reported.

Supramolecular Chemistry

The unique structural characteristics of this compound, namely the heterocyclic triazole ring, the exocyclic thiol group, and the appended phenyl and ethyl substituents, make it a molecule of significant interest in the field of supramolecular chemistry. The presence of hydrogen bond donors (N-H in the tautomeric thione form) and acceptors (nitrogen atoms of the triazole ring and the sulfur atom), coupled with the potential for π-π stacking interactions via the phenyl ring, provides a versatile platform for the construction of complex, non-covalently bonded superstructures.

Self-Assembly Processes and Molecular Recognition

The 1,2,4-triazole-3-thiol scaffold is intrinsically programmed for self-assembly and molecular recognition through a variety of non-covalent interactions. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state. This thione tautomer features a protonated nitrogen (N-H) which can act as a hydrogen bond donor, while the nitrogen atoms at positions 1 and 2, along with the thiocarbonyl sulfur, serve as hydrogen bond acceptors. These functionalities can lead to the formation of well-defined hydrogen-bonded assemblies, such as dimers or extended one-dimensional chains and two-dimensional networks.

Development of Host-Guest Systems and Rotaxanes

The structural features of this compound lend themselves to the design of more complex supramolecular systems, including host-guest complexes and mechanically interlocked molecules like rotaxanes. While specific research on this particular compound in these advanced applications is not extensively documented, the potential can be inferred from the known chemistry of the 1,2,4-triazole core.

As a component of a larger macrocyclic host, the triazole moiety can act as a recognition site, pre-organized to bind specific guest molecules within its cavity. The nitrogen atoms can coordinate with metal ions or form hydrogen bonds with neutral organic guests. The thiol group provides a convenient handle for covalent modification, allowing the triazole unit to be incorporated into larger, pre-designed host structures.

In the context of rotaxanes, the triazole unit could function as a "station" along a molecular axle. A macrocyclic ring could be selectively localized at the triazole station through hydrogen bonding or metal coordination. The phenyl and ethyl groups would act as steric barriers or "stoppers" at the ends of the axle, preventing the dethreading of the ring and thus maintaining the mechanically interlocked structure. The development of such systems would rely on leveraging the predictable binding properties of the triazole-thiol core.

Analytical Chemistry Methodologies

The inherent coordination capabilities of the 1,2,4-triazole-3-thiol scaffold have positioned it as a valuable platform for the development of advanced analytical tools. The presence of multiple heteroatoms—three nitrogen atoms and a sulfur atom—creates a potent chelating environment capable of binding with a variety of analytes, particularly metal ions. This has led to its exploration in chemical sensing and separation science.

Development of Chemo- and Luminescent Sensors for Specific Analytes

Chemosensors are molecules designed to produce a detectable signal upon binding to a specific analyte. sci-hub.se The 1,2,4-triazole-3-thiol framework is an excellent candidate for this purpose. The nitrogen atoms of the triazole ring and the soft sulfur atom of the thiol group can act as a multidentate ligand, selectively coordinating with metal ions. sci-hub.semdpi.com This coordination event alters the electronic properties of the molecule.

When the triazole scaffold is conjugated with a fluorophore or chromophore (a role the phenyl group can contribute to), this electronic perturbation can result in a measurable change in the molecule's absorbance (colorimetric sensing) or fluorescence (luminescent sensing) properties. nih.govmdpi.com For instance, binding to a paramagnetic metal ion like Cu²⁺ or Fe³⁺ can lead to fluorescence quenching, while interaction with diamagnetic ions like Zn²⁺ or Cd²⁺ might cause fluorescence enhancement (CHEF). sci-hub.se The selectivity of the sensor can be tuned by modifying the substituents on the triazole ring, which alters the steric and electronic environment of the binding pocket. The ethyl and phenyl groups on this compound would thus play a key role in determining its specific sensing capabilities.

| Triazole Derivative Type | Target Analyte | Sensing Principle | Observed Response | Reference |

|---|---|---|---|---|

| Quinoline-Coumarin Triazole | Al³⁺, Zn²⁺ | Fluorescence | Fluorescence enhancement | sci-hub.se |

| Rhodamine-Triazole Hybrid | Fe³⁺ | Colorimetric & Fluorescence | Color change and fluorescence quenching | sci-hub.se |

| Calix mdpi.comarene-bis-Triazole | Pb²⁺ | Electrochemical | Enhanced current response | sci-hub.se |

| Chalcone-Triazole Isomers | Pb²⁺, Cu²⁺ | Colorimetric & Fluorescence | Selective color change and fluorescence quenching | nih.gov |

| Cadmium(II)-Triazole Thiol Polymer | General | Photoluminescence | Strong blue to orange fluorescence in solid state | acs.org |

Application in Extraction and Separation Processes (e.g., Metal Ion Sequestration)

The same chelating properties that make this compound a potential sensor also make it a candidate for use in separation science. The selective binding of metal ions can be exploited to remove them from complex matrices.

In liquid-liquid extraction, the triazole derivative, dissolved in an organic solvent, could be used to selectively extract target metal ions from an aqueous phase. The efficiency and selectivity of this process would depend on factors like pH, the nature of the metal ion, and the steric and electronic effects of the ethyl and phenyl substituents.

Alternatively, the molecule could be functionalized and grafted onto a solid support, such as silica (B1680970) gel or a polymer resin. The thiol group provides a reactive site for such immobilization. This functionalized solid phase could then be used in solid-phase extraction (SPE) columns to selectively capture and concentrate metal ions from a solution passed through it. This approach is particularly valuable for pre-concentrating trace amounts of heavy or precious metals from environmental samples or industrial wastewater prior to their quantification. The strong adsorption of similar triazole-thiol compounds onto metal surfaces, a principle used in corrosion inhibition, underscores their high affinity for metals, which is the basis for their utility in sequestration. researchgate.net

| Separation Technique | Target Analyte(s) | Principle of Separation | Potential Application |

|---|---|---|---|